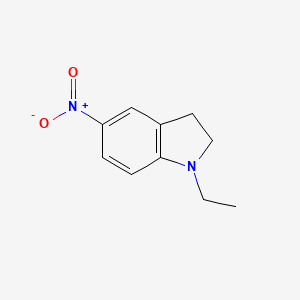

1-Ethyl-5-nitro-indoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-ethyl-5-nitro-2,3-dihydroindole |

InChI |

InChI=1S/C10H12N2O2/c1-2-11-6-5-8-7-9(12(13)14)3-4-10(8)11/h3-4,7H,2,5-6H2,1H3 |

InChI Key |

LXEXABXDEVZZEN-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 1 Ethyl 5 Nitro Indoline

Electronic Properties and Their Influence on Reactivity

The reactivity of 1-Ethyl-5-nitro-indoline is fundamentally governed by the electronic properties of its constituent functional groups and the aromatic indoline (B122111) core. The nitro group (–NO₂) at the 5-position is a powerful electron-withdrawing group, exerting its influence through both the resonance (mesomeric) and inductive effects. This strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring system. wikipedia.org Consequently, the benzene (B151609) portion of the indoline is deactivated towards electrophilic aromatic substitution reactions. wikipedia.org Conversely, this decrease in electron density renders the aromatic ring more susceptible to nucleophilic aromatic substitution. wikipedia.org

Electrophilic and Nucleophilic Reaction Profiles

The presence of the strongly deactivating nitro group on the aromatic ring of nitroindoles generally hinders electrophilic substitution reactions. wikipedia.org The electron-poor nature of the ring system makes it less attractive to attacking electrophiles. However, electrophilic substitutions are not entirely precluded. For instance, nitration of indole (B1671886) is typically carried out with non-acidic agents like benzoyl nitrate to avoid polymerization in acidic conditions. bhu.ac.in Studies on substituted indoles have shown that even with a nitro group at the 5-position, electrophilic substitution can still proceed, often directing the incoming electrophile to the 3-position of the indole ring, which remains the most nucleophilic site. bhu.ac.innih.gov This indicates that the heterocyclic portion of the indole nucleus retains some reactivity towards electrophiles despite the deactivating effect of the nitro group on the carbocyclic ring.

The electron deficiency induced by the nitro group facilitates nucleophilic attack on the this compound ring system. This property is characteristic of aromatic compounds bearing strong electron-withdrawing groups. wikipedia.orgwikipedia.org Nucleophilic aromatic substitution (SNAr) becomes a viable reaction pathway. In such reactions, a nucleophile attacks the carbon atom bearing a leaving group or, in some cases, a hydrogen atom (in what is known as vicarious nucleophilic substitution). For example, the synthesis of various indole derivatives has been achieved through the nucleophilic substitution of hydrogen in 1-alkyl-5-nitroindoles. beilstein-journals.org Similarly, other synthetic routes utilize nucleophilic substitution reactions on 5-nitroindole (B16589) precursors to build more complex molecules. nih.gov

Photochemical Reactivity of Nitroindoline Systems

N-substituted nitroindolines, particularly N-acyl derivatives, are known to be photoreactive. acs.orgresearchgate.net Upon activation with near-UV light, these compounds can undergo an intramolecular rearrangement. researchgate.netresearchgate.net By analogy, it is proposed that this compound would follow a similar pathway. The photo-activation process involves the transfer of the group on the indoline nitrogen (in this case, the ethyl group) to one of the oxygen atoms of the adjacent nitro group. This photochemical transfer results in the formation of a highly reactive, transient nitronic anhydride intermediate. acs.orgresearchgate.net This intermediate is typically not isolated but plays a crucial role in the subsequent chemical transformations. acs.orgresearchgate.net

The fate of the photogenerated nitronic anhydride intermediate is highly dependent on the solvent environment. acs.orgresearchgate.net Research on analogous N-acyl-7-nitroindolines has elucidated two primary, competing reaction pathways. researchgate.net

Acyl/Alkyl Transfer Pathway: In the presence of a nucleophile (such as water, alcohols, or amines) in an aprotic solvent, the nitronic anhydride can act as an acylating or alkylating agent. acs.orgresearchgate.net The nucleophile attacks the intermediate, leading to the transfer of the N-substituent (the ethyl group in this case) to the nucleophile. This process is accompanied by the formation of the corresponding 7-nitrosoindole. researchgate.net

Elimination Pathway: In aqueous media, an alternative pathway involving an ε-elimination can occur. acs.org This pathway leads to the release of the N-substituent and the formation of a nitrosoindole species. researchgate.net For N-acyl-7-nitroindolines in aqueous solutions, the photorelease of a carboxylic acid and the formation of 7-nitrosoindole is a well-documented outcome. researchgate.net

The relative yields of the regenerated nitroindoline and the newly formed nitrosoindole are sensitive to the composition of the solvent, particularly the concentration of water. researchgate.net

Protonation and Dissociation Dynamics in Excited States

The photophysical behavior of aromatic compounds like this compound can be significantly influenced by protonation, which alters the electronic structure and subsequent excited-state dynamics. While specific studies on this compound are not available, the principles can be understood from research on other photoactive aromatic molecules, such as azo dyes. rsc.orgrsc.org Protonation can drastically change the potential energy landscape of the lowest excited state. rsc.org This often leads to the stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), causing a significant redshift (a shift to longer wavelengths) in the absorption spectra. rsc.org

In many photoactive molecules, processes like photoisomerization are common relaxation pathways in the unprotonated form. However, upon protonation, these pathways can be shut down. rsc.orgrsc.org The protonated molecule may be locked into a specific configuration that rapidly decays back to the ground state, exhibiting faster excited-state dynamics compared to its unprotonated counterpart. rsc.orgrsc.org For a molecule such as this compound, protonation would likely occur on the nitro group or the indoline nitrogen, influencing the electron density of the aromatic system and thereby altering its excited-state lifetimes and decay pathways.

Electron Transfer Reactions

Electron transfer is a fundamental process in the photochemistry of many organic molecules, including those with electron-withdrawing groups like the nitro group. Photoinduced electron transfer (PET) can occur through intramolecular or intermolecular pathways, where a chromophore, upon absorbing light, becomes either a potent electron donor or acceptor. acs.org The nitroaromatic moiety in this compound makes it a strong electron acceptor.

In the presence of an electron donor, excitation of the this compound molecule could lead to the formation of a radical anion. The dynamics of such reactions are complex and can involve the generation of intermediate ion pairs. acs.org In some systems, electron transfer is coupled with proton transfer, particularly when co-initiators like aliphatic amines are present, leading to the formation of radical species that can initiate further reactions. acs.org The efficiency and pathway of electron transfer reactions are dependent on the specific reactants, solvent, and other experimental conditions.

Reductive Transformations of the Nitro Group

The reduction of the nitro group is one of the most significant transformations for aromatic nitro compounds, providing a gateway to various other functional groups. wikipedia.orgscispace.com The nitro group of this compound can be reduced to yield corresponding amine, hydroxylamine, or oxime derivatives, depending on the reagents and conditions employed. wikipedia.org

Reduction to Amines: The conversion of an aromatic nitro group to a primary amine (an aniline (B41778) derivative) is a common and synthetically useful reaction. wikipedia.org Several methods exist to achieve this transformation:

Catalytic Hydrogenation: This method uses catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org

Metal-Acid Systems: A classic method involves the use of metals such as iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgnih.gov

Transfer Hydrogenation: Formate salts, such as ammonium formate, can be used as a hydrogen source in the presence of a catalyst like Pd/C. researchgate.net

Other Reagents: Reagents like sodium hydrosulfite or tin(II) chloride are also effective for this reduction. wikipedia.org

Reduction to Hydroxylamines: Under milder or more controlled conditions, the reduction can be stopped at the hydroxylamine stage. wikipedia.org Reagents suitable for this partial reduction include zinc dust with ammonium chloride or catalytic reduction with Raney nickel and hydrazine at low temperatures. wikipedia.org

Reduction to Other Functional Groups:

Oximes: The use of specific metal salts, such as tin(II) chloride or chromium(II) chloride, can reduce nitro compounds to oximes. wikipedia.org

Azo Compounds: Treatment of aromatic nitro compounds with reducing agents like sodium arsenite or zinc dust in alkaline solution can lead to the formation of dimeric azo compounds. wikipedia.org

The choice of reducing agent is critical, especially when other functional groups are present in the molecule that need to be preserved. For instance, using a milder reductant like phenylsilane instead of a highly active one like pinacol borane can allow for the chemoselective reduction of a nitro group while leaving a carbonyl group intact. nih.gov

| Product | Reagents and Conditions | Reference |

|---|---|---|

| Amine (e.g., 1-Ethyl-indolin-5-amine) | Catalytic Hydrogenation (H₂, Pd/C, PtO₂); Iron (Fe) in acidic media; Tin(II) chloride (SnCl₂) | wikipedia.org |

| Hydroxylamine | Zinc (Zn) dust and Ammonium Chloride (NH₄Cl); Raney Nickel and Hydrazine at 0-10 °C | wikipedia.org |

| Oxime | Tin(II) chloride (SnCl₂); Chromium(II) chloride (CrCl₂) | wikipedia.org |

| Azo Compound | Sodium arsenite (NaAsO₂); Zinc (Zn) dust with base | wikipedia.org |

Rearrangement and Ring-Closure Mechanisms in Substituted Indolines

The indoline skeleton is a versatile heterocyclic structure that can undergo various rearrangement and ring-closure reactions, often leading to more complex molecular architectures. While specific studies on this compound are limited, the general reactivity of substituted indolines provides insight into its potential transformations.

One significant pathway involves a dearomatizing spirocyclization, which can be initiated by reaction with electrophiles or promoted by acids or thiols. researchgate.netnih.gov This process converts the indole or indoline system into a spirocyclic indolenine intermediate. nih.gov These spirocyclic intermediates are often not stable and can undergo further transformations.

A key subsequent reaction is a one-atom ring-expansion, which can be promoted by either acidic or basic reagents. nih.gov This rearrangement converts the five-membered nitrogen-containing ring of the indoline system into a six-membered ring, leading to the formation of functionalized quinoline derivatives. nih.gov The proposed mechanism for this cascade can involve:

An initial dearomatizing spirocyclization. nih.gov

Nucleophilic substitution at the spiro-center. nih.gov

An acid-catalyzed one-atom ring expansion to form the stable aromatic quinoline product. nih.gov

An alternative to a simple 1,2-migration mechanism in these rearrangements is a more complex ring-opening/ring-closing isomerization process, which has been proposed to account for the interconversion of different spirocyclic and C-2 annulated indole intermediates. researchgate.net These reactions demonstrate the flexibility of the indoline scaffold to serve as a precursor for constructing diverse and complex heterocyclic systems. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Ethyl 5 Nitro Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the connectivity of atoms in 1-Ethyl-5-nitro-indoline. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

¹H NMR spectroscopy provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the ethyl group, the aliphatic protons of the indoline (B122111) ring, and the aromatic protons. The electron-withdrawing nature of the 5-nitro group significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield compared to unsubstituted indoline.

Table 1: Predicted ¹H NMR Data for this compound Data are predicted based on the analysis of related indoline and nitro-aromatic structures.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (ethyl) | 1.2 - 1.4 | Triplet (t) | ~7.2 |

| CH₂ (ethyl) | 3.4 - 3.6 | Quartet (q) | ~7.2 |

| C3-H₂ | 3.1 - 3.3 | Triplet (t) | ~8.4 |

| C2-H₂ | 3.6 - 3.8 | Triplet (t) | ~8.4 |

| H-7 | 6.5 - 6.7 | Doublet (d) | ~8.5 |

| H-6 | 7.9 - 8.1 | Doublet of doublets (dd) | ~8.5, ~2.0 |

| H-4 | 8.2 - 8.4 | Doublet (d) | ~2.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound would display ten distinct signals, as the plane of symmetry is removed by the N-ethyl group. The carbon atom directly attached to the nitro group (C-5) and the aromatic carbons ortho and para to it are expected to be significantly deshielded (shifted downfield).

Table 2: Predicted ¹³C NMR Data for this compound Data are predicted based on the analysis of related indoline and nitro-aromatic structures.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| CH₃ (ethyl) | 13 - 15 |

| CH₂ (ethyl) | 45 - 47 |

| C-3 | 28 - 30 |

| C-2 | 53 - 55 |

| C-7 | 106 - 108 |

| C-4 | 116 - 118 |

| C-6 | 125 - 127 |

| C-7a | 130 - 132 |

| C-5 | 141 - 143 |

| C-3a | 158 - 160 |

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the assignments made from 1D NMR spectra, multi-dimensional techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the methyl and methylene protons of the ethyl group, between the C2 and C3 protons of the indoline ring, and between adjacent aromatic protons (H-6 and H-7).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with its directly attached carbon atom. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is dominated by characteristic vibrations of the nitro group and the substituted aromatic ring.

Table 3: Characteristic FTIR Absorption Bands for this compound Data are predicted based on typical frequency ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium |

| NO₂ | Asymmetric Stretch | 1500 - 1550 | Strong |

| NO₂ | Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

| C-N | Stretch | 1250 - 1350 | Medium |

The two strong absorption bands for the nitro group are the most definitive features in the FTIR spectrum, providing clear evidence for its presence.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For this compound, the molecular formula is C₁₀H₁₂N₂O₂. HRMS can confirm this formula by providing an exact mass that is consistent with the calculated theoretical value.

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺ | C₁₀H₁₂N₂O₂ | 192.0899 |

| [M+H]⁺ | C₁₀H₁₃N₂O₂ | 193.0977 |

| [M+Na]⁺ | C₁₀H₁₂N₂O₂Na | 215.0796 |

Experimental measurement of the molecular ion's mass to within a few parts per million (ppm) of the calculated value provides strong evidence for the proposed molecular formula.

X-ray Crystallography for Solid-State Structural Analysis

Should this compound be crystallized, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. While no published crystal structure for this specific compound is currently available, analysis of a related compound, 1-ethyl-5-iodoindolin-2-one, reveals how molecules can be arranged in columns and interact via intermolecular forces. nih.gov For this compound, X-ray crystallography would confirm the planarity of the aromatic ring, the puckering of the five-membered indoline ring, and the orientation of the ethyl and nitro substituents. It would also reveal intermolecular interactions, such as C-H···O hydrogen bonds or π–π stacking, that govern the crystal packing. researchgate.net

Transient Absorption Spectroscopy for Excited State Characterization

Transient absorption spectroscopy is a powerful pump-probe technique utilized to investigate the dynamics of short-lived excited states in molecules. This method allows for the characterization of transient species, such as excited singlet and triplet states, and provides insights into their formation, decay, and reactivity. While direct transient absorption studies on this compound are not extensively documented in publicly available literature, the photophysical and photochemical behavior of related nitroaromatic and nitroindole compounds can provide a strong basis for understanding its excited state dynamics.

Upon photoexcitation with a femtosecond or nanosecond laser pulse, this compound is expected to be promoted from its ground state (S₀) to an excited singlet state (S₁). The subsequent relaxation pathways of this excited state can be monitored by a time-delayed, broadband probe pulse. The presence of the nitro group significantly influences the excited state properties of aromatic compounds, typically promoting rapid and efficient intersystem crossing (ISC) from the initially populated singlet state to a lower-energy triplet state (T₁). nih.gov This process is a key feature in the photochemistry of many nitroaromatic molecules.

The transient absorption spectrum of this compound would likely exhibit distinct spectral features corresponding to the different transient species. The initial excited singlet state (S₁) is generally short-lived and may be observed on ultrafast timescales. Following intersystem crossing, the spectrum would be dominated by the absorption of the longer-lived triplet state (T₁). The characteristics of this T₁ state, including its absorption maxima and lifetime, are crucial for understanding the subsequent photochemical reactions. For instance, studies on 6-nitroindole have demonstrated the significant role of the T₁ state in its photochemical reactivity, including its capacity for protonation, dissociation, and electron transfer reactions. nih.gov

The solvent environment is expected to play a critical role in the excited state dynamics of this compound. In polar solvents, stabilization of charge-transfer states can occur, potentially influencing the rates of intersystem crossing and the lifetimes of the excited states. For other nitroindoline derivatives, solvent-dependent photolysis pathways have been observed, highlighting the sensitivity of their excited state behavior to the surrounding medium. acs.orgnih.gov

The decay of the triplet state can occur through various channels, including phosphorescence (radiative decay), non-radiative decay back to the ground state, or photochemical reactions. Given the reactivity of nitroaromatic compounds, it is plausible that the triplet state of this compound could participate in reactions such as hydrogen abstraction or electron transfer, leading to the formation of radical species.

Hypothetical Transient Absorption Data for this compound in Acetonitrile

The following table presents hypothetical transient absorption data for this compound based on the known photophysics of similar nitroaromatic compounds. These values are illustrative and would require experimental verification.

| Transient Species | Absorption Maximum (λ_max) (nm) | Lifetime (τ) | Notes |

| Excited Singlet State (S₁) | 450 - 500 | < 10 ps | Broad absorption, rapidly decays via intersystem crossing. |

| Triplet State (T₁) | 550 - 650 | 1 - 100 µs | Stronger, more defined absorption. Lifetime is solvent and concentration dependent. |

| Radical Cation | 600 - 700 | Variable | May be formed via photoinduced electron transfer. |

| Radical Anion | 400 - 450 | Variable | May be formed via photoinduced electron transfer. |

Expected Kinetic Traces

The kinetics of the formation and decay of these transient species can be monitored at specific wavelengths. A hypothetical kinetic trace following excitation would show a rapid decay of the S₁ state absorption, concurrent with a rise in the T₁ state absorption. The subsequent decay of the T₁ absorption would follow first-order kinetics in the absence of bimolecular reactions.

| Wavelength (nm) | Observed Process | Timescale |

| 480 | Decay of S₁ state | Picoseconds |

| 600 | Rise and subsequent decay of T₁ state | Picoseconds (rise), Microseconds (decay) |

Computational and Theoretical Chemistry Investigations of 1 Ethyl 5 Nitro Indoline

Density Functional Theory (DFT) Applications

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to molecules like 1-Ethyl-5-nitro-indoline to predict a wide range of properties. Quantum chemical computations are often performed using specific functionals and basis sets, such as B3LYP with a 6-311++G(d,p) basis set, to ensure reliable results. researchgate.netresearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometric optimization. This process involves calculating the molecule's energy at various atomic arrangements to find the configuration with the minimum energy. For this compound, this would involve optimizing all bond lengths, bond angles, and dihedral angles.

The analysis would reveal the precise geometry of the indoline (B122111) ring system, the orientation of the ethyl group at the N1 position, and the nitro group at the C5 position. Conformation analysis, an extension of geometric optimization, would explore different rotational isomers (rotamers), particularly concerning the ethyl group, to identify the global minimum energy conformer, which is the most stable and predominant form of the molecule under normal conditions.

Understanding the electronic structure is key to predicting a molecule's reactivity. This is often achieved by analyzing the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gaps: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more polarizable, has lower kinetic stability, and is more chemically reactive. nih.govresearchgate.netwuxibiology.com For this compound, the presence of the electron-withdrawing nitro group would be expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating a propensity for chemical reactions.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons. Red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue-colored regions indicate positive potential, marking sites for nucleophilic attack. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or hydrogen bond donors.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.0 to 5.0 |

DFT calculations can precisely quantify the distribution of electronic charge among the atoms within a molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to assign partial charges to each atom. In this compound, the nitrogen and oxygen atoms of the nitro group would carry significant negative charges, while the adjacent carbon atom on the aromatic ring would be more positive. This charge distribution is critical for understanding electrostatic interactions.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis could reveal:

Intramolecular Hyperconjugation: Interactions between the lone pair electrons on the indoline nitrogen and the antibonding orbitals of adjacent C-C or C-H bonds, which contribute to the molecule's stability.

Charge Delocalization: The delocalization of electron density from the indoline ring to the nitro group, which is a key factor in its electronic properties.

Intermolecular Hydrogen Bonding: NBO analysis can identify potential hydrogen bond donor and acceptor sites, which are crucial for understanding how the molecule interacts with other molecules, such as solvents or biological targets. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the pathways of chemical reactions. By mapping the potential energy surface, DFT calculations can identify the structures and energies of reactants, products, intermediates, and, most importantly, transition states. mdpi.com

For reactions involving this compound, such as electrophilic aromatic substitution or cycloaddition reactions, computational studies can:

Determine whether a reaction proceeds through a stepwise or concerted mechanism.

Calculate the activation energy (the energy barrier of the transition state), which determines the reaction rate.

Predict the regioselectivity and stereoselectivity of a reaction by comparing the activation energies of different possible pathways. mdpi.com

This detailed mechanistic insight is invaluable for optimizing reaction conditions and designing new synthetic routes.

Prediction of Reactivity Indices and Sites of Attack

Conceptual DFT provides a framework for using global and local descriptors to predict chemical reactivity.

Ionization Potential (I ≈ -EHOMO): Energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): Energy released when an electron is added.

Chemical Hardness (η = (I - A) / 2): A measure of resistance to change in electron distribution. A lower hardness value indicates higher reactivity.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation; higher values indicate greater stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons from the system. |

| Electrophilicity Index (ω) | μ2 / (2η) | Quantifies the ability of a species to accept electrons. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; higher values indicate greater reactivity. |

No Publicly Available Research Found for Computational and Theoretical Chemistry of this compound

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical studies detailing the spectroscopic and thermochemical properties of the compound This compound were identified. Consequently, the detailed article focusing on the requested sections cannot be generated at this time due to the absence of published research data for this specific molecule.

The user's request was for an in-depth analysis structured around two key areas of computational chemistry:

Thermochemical Properties and Energetic Stability Analysis

Searches for "this compound" in conjunction with terms such as "GIAO-NMR," "computational chemistry," "DFT calculations," "thermochemical properties," and "energetic stability" did not yield any relevant scholarly articles, datasets, or detailed research findings.

While studies exist for structurally related compounds—such as 5-nitroindoline (B147364), 1-acyl-7-nitroindolines, and 1-Ethyl-5-nitro-1H-indazole—the strict requirement to focus solely on this compound prevents the inclusion of data from these different molecules. Methodologies for such computational analyses are well-established in the field of theoretical chemistry; for instance, Density Functional Theory (DFT) is commonly used to predict NMR chemical shifts and calculate thermochemical data. However, the application of these methods specifically to this compound has not been documented in the available literature.

Without primary research data, any attempt to provide the requested detailed findings, data tables, and analyses would be speculative and would not meet the required standards of scientific accuracy. Further research and publication by the scientific community would be necessary to provide the specific information requested.

Applications of 1 Ethyl 5 Nitro Indoline in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Chemical Scaffolds

The 1-ethyl-5-nitro-indoline scaffold is a foundational component for developing more intricate molecular structures. The nitro group, being a powerful electron-withdrawing group, deactivates the benzene (B151609) ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org This electronic characteristic is pivotal in directing the regioselectivity of subsequent reactions.

A primary transformation of this compound involves the reduction of the nitro group to an amine. This conversion to 1-ethyl-indolin-5-amine opens up a plethora of synthetic possibilities. The resulting amino group can be readily derivatized to introduce diverse functionalities, thereby enabling the construction of complex molecular frameworks. For instance, continuous flow hydrogenation of N-alkylated 5-nitroindolines, such as this compound, affords the corresponding amines in high yields. nih.gov These amines serve as key intermediates that can be further elaborated.

The versatility of this building block is demonstrated in its use for creating libraries of compounds with potential biological activities. The indoline (B122111) core itself is a privileged structure in medicinal chemistry, and modifications at the N-1 and C-5 positions allow for systematic exploration of the structure-activity relationship (SAR). nih.govnih.gov The N-ethyl group provides a fixed point of substitution, allowing chemists to focus on modifications at the C-5 position and other parts of the indoline ring.

Table 1: Key Transformations of the this compound Scaffold

| Starting Material | Reaction | Product | Significance |

|---|---|---|---|

| This compound | Hydrogenation | 1-Ethyl-indolin-5-amine | Precursor for further functionalization at the C-5 position. nih.gov |

| 1-Ethyl-indolin-5-amine | Reaction with CS₂ and ethyl chloroformate | 1-Ethyl-5-isothiocyanato-indoline | Intermediate for synthesis of thiourea derivatives. nih.gov |

Precursor in the Synthesis of Diverse Heterocyclic Compounds

The strategic placement of functional groups in this compound makes it an ideal precursor for synthesizing a variety of heterocyclic compounds. Following the reduction of the nitro group, the resulting 5-aminoindoline derivative is a key nucleophile for constructing new rings.

One common strategy involves the conversion of the 5-amino group into an isothiocyanate. This is achieved by reacting the amine with carbon disulfide (CS₂) followed by treatment with ethyl chloroformate. nih.gov The resulting isothiocyanate is a versatile intermediate that can react with various nucleophiles to form a range of sulfur- and nitrogen-containing heterocycles.

Another important application is in the synthesis of urea derivatives. The 5-aminoindoline can be reacted with phosgene or its equivalents, like triphosgene, to form a carbamoyl chloride. This intermediate readily reacts with amines to yield substituted ureas. nih.gov These urea derivatives can be designed to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For example, reaction with tert-butyl N-(3-aminopropyl)carbamate after activation with triphosgene can lead to the formation of hydantoin rings fused to other parts of the molecule. nih.gov

These synthetic routes highlight the utility of this compound as a starting point for creating compounds with diverse heterocyclic motifs, which are of significant interest in medicinal chemistry and materials science. nih.gov

Strategies for Constructing Novel Polycyclic Molecular Architectures

This compound serves as a valuable starting material for the assembly of complex polycyclic systems. The inherent reactivity of the indoline nucleus, combined with the functional handles provided by the ethyl and nitro groups, allows for the application of various cyclization strategies.

One approach involves leveraging the reactivity of both the N-1 and C-5 positions. Starting with 5-nitroindoline (B147364), N-alkylation to install the ethyl group is a straightforward initial step. nih.gov Subsequent reduction of the nitro group and functionalization of the resulting amine provide intermediates that can undergo intramolecular cyclization reactions. These reactions can lead to the formation of additional rings fused to the indoline core. For instance, strategies have been developed for the synthesis of tetracyclic indoline units, which are core structures in certain classes of alkaloids. rsc.org

Palladium-catalyzed C-H activation and amination reactions are powerful tools for constructing polycyclic architectures from indoline derivatives. organic-chemistry.org These methods allow for the formation of new carbon-nitrogen bonds, leading to the annulation of new rings onto the indoline scaffold. While these methods are often applied to simpler indolines, the principles can be extended to functionalized derivatives like this compound, where the electronic nature of the nitro group can influence the regioselectivity of the C-H activation step. The synthesis of fused N-heterocycles can be achieved through such palladium-mediated dual C-H activation strategies. researchgate.net

Utility in Electrophilic Dearomatization Strategies

The concept of dearomatization involves the disruption of an aromatic system to generate a non-aromatic, often more three-dimensional, structure. nih.govwikipedia.org this compound is a prime candidate for electrophilic dearomatization strategies due to the strong electron-withdrawing nature of the nitro group. wikipedia.org This group significantly lowers the electron density of the aromatic ring, making it highly "electrophilic" or susceptible to attack by nucleophiles. nih.gov

This increased electrophilicity facilitates reactions that are typically challenging for electron-rich aromatic systems. For example, the nitro-substituted ring can undergo nucleophilic addition reactions where a nucleophile attacks the ring, leading to the formation of a dearomatized intermediate. Such compounds, possessing high reactivity towards carbon and heteroatomic nucleophiles, are sometimes termed "superelectrophiles". nih.gov

Furthermore, the electron-deficient nature of the nitro-substituted ring allows it to participate in cycloaddition reactions, such as [4+2] Diels-Alder reactions. In these transformations, the aromatic C=C bond bearing the nitro group can act as a dienophile, reacting with a suitable diene to form a new six-membered ring and disrupt the aromaticity of the indoline core. nih.gov This strategy provides a powerful method for rapidly increasing molecular complexity and accessing novel, sp³-rich scaffolds from a simple aromatic precursor. nih.gov The development of asymmetric dearomatization reactions involving nitro-substituted heteroarenes is an active area of research, providing enantioselective access to complex chiral molecules. mdpi.com

Future Research Directions and Unexplored Avenues for 1 Ethyl 5 Nitro Indoline

Development of Novel Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure substituted indolines is of paramount importance for various applications. While methods exist for the creation of chiral indolines, specific pathways for introducing stereocenters into the 1-Ethyl-5-nitro-indoline framework, particularly at the C2 and C3 positions, are yet to be developed. Future research should focus on adapting and inventing new stereoselective strategies.

One promising avenue is the asymmetric hydrogenation of a corresponding indole (B1671886) precursor . The catalytic asymmetric reduction of substituted indoles has been shown to be a powerful method for accessing chiral indolines. acs.orgacs.org For instance, rhodium complexes with chiral ligands like PhTRAP have been successfully employed for the highly enantioselective hydrogenation of N-tosyl 3-substituted indoles, achieving enantiomeric excesses (ee) between 95-98%. acs.orgacs.org A future research goal would be to synthesize 1-Ethyl-3-substituted-5-nitro-indole and subject it to asymmetric hydrogenation conditions to produce chiral 1-Ethyl-5-nitro-indolines.

Another key area is the development of enantioselective C-H functionalization . Kinetic resolution via deprotonation with a chiral base system, followed by trapping with an electrophile, has been used to synthesize enantiomerically enriched 2-arylindolines and 2,2-disubstituted indolines. nih.govwhiterose.ac.uk This strategy could be explored for the C2 position of this compound. The electron-withdrawing nitro group may influence the acidity of the C2-protons, potentially facilitating stereoselective deprotonation.

Finally, organocatalytic methods , such as Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles using a Hantzsch ester, offer a metal-free alternative for creating optically active indolines. organic-chemistry.org The development of a suitable 3H-indole precursor to this compound could open the door to this efficient and environmentally benign synthetic route.

| Potential Stereoselective Method | Key Catalyst/Reagent Type | Target Chiral Center | Reported Efficiency (General Indolines) |

| Asymmetric Hydrogenation | Chiral Rhodium-Diphosphine Complexes (e.g., Rh-PhTRAP) | C3 (from 3-substituted indole) | 95-98% ee acs.orgacs.org |

| Kinetic Resolution | Chiral Base (e.g., n-BuLi/(+)-sparteine) + Electrophile | C2 | Good enantiomeric ratios (e.g., 90:10) nih.govwhiterose.ac.uk |

| Organocatalytic Transfer Hydrogenation | Chiral Brønsted Acid (e.g., BINOL-derived phosphoric acid) | C2 (from 2-substituted 3H-indole) | Up to 97% ee organic-chemistry.org |

| Asymmetric [3+2] Cycloaddition | Aryne Precursors + Chiral γ-Amino-α,β-unsaturated esters | C2, C3 | High diastereoselectivity |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely dictated by the interplay between the electron-rich N-ethylated amine and the electron-deficient nitro-aromatic ring. Several reactivity modes remain underexplored for this specific molecule.

Photocatalytic Reactions: The photochemistry of nitroaromatic compounds is rich but has not been applied to this compound. Studies on N-acyl-7-nitroindolines show they can act as photoactivated protecting groups, where light induces cleavage and the formation of a nitrosoindole intermediate. nih.gov Future work could investigate the photochemical reactivity of the C-N bond or C-H bonds of this compound under various light conditions and with different photosensitizers. This could lead to novel C-H functionalization or ring-opening reactions that are inaccessible through thermal methods.

Electrochemical Transformations: The electrochemical reduction of nitroaromatic compounds is a well-established process that proceeds through a nitro radical anion to a nitroso compound, then a hydroxylamine, and finally an amine. nih.gov The stability and reactivity of the intermediate nitro radical anion could be harnessed for unique transformations. Future studies could explore the electrochemically-driven dearomatization or dimerization of this compound, potentially leading to novel polycyclic structures.

Transition Metal-Catalyzed C-H Functionalization of the Benzene (B151609) Ring: While C2 and C3 functionalization of indoles is common, selective functionalization of the benzenoid ring (C4, C6, C7) is more challenging but has seen significant progress. nih.gov For this compound, the directing-group potential of the indoline (B122111) nitrogen could be exploited to achieve regioselective C-H activation at the C4 or C6 positions. The strong electron-withdrawing effect of the C5-nitro group will significantly influence the regioselectivity of these reactions, making this a fertile ground for discovering new synthetic methodologies.

Cycloaddition Reactions: The electron-deficient nature of the nitro-substituted aromatic ring makes it a potential dienophile in inverse-electron-demand Diels-Alder reactions. While 3-nitroindoles have been shown to participate in such reactions, the reactivity of 5-nitroindolines as the diene or dienophile component in cycloadditions is an unexplored area that could provide rapid access to complex, fused heterocyclic systems. francis-press.com

Advanced Spectroscopic Studies of Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound requires the direct observation and characterization of transient intermediates. Advanced spectroscopic techniques offer the tools to achieve this.

Future research should employ transient absorption spectroscopy on femtosecond to microsecond timescales to study the photochemical pathways of this compound. This technique can elucidate the dynamics of excited states and identify short-lived intermediates, such as aci-nitro isomers or triplet states, which are often invoked in the photochemistry of nitroaromatics. acs.orgnih.gov

Electron Spin Resonance (ESR) Spectroscopy is another powerful tool that should be utilized. In electrochemical or chemical reduction processes, the initial step is the formation of a nitro radical anion. ESR spectroscopy can provide detailed information about the electronic structure and distribution of the unpaired electron in this key intermediate, offering insights into its subsequent reactivity. aip.orgaip.org Coupling ESR with electrochemical methods (electro-ESR) would be particularly insightful.

Furthermore, the application of operando spectroscopy , where techniques like Raman, IR, or UV-vis spectroscopy are used to monitor a reaction as it happens under true catalytic conditions, could be transformative. wikipedia.orgrug.nl For instance, studying a transition metal-catalyzed C-H functionalization of this compound using operando IR spectroscopy could help identify the active catalytic species and key organometallic intermediates, thereby clarifying the catalytic cycle.

| Spectroscopic Technique | Target Intermediate/Process | Information Gained |

| Transient Absorption Spectroscopy | Photo-excited states, aci-nitro isomers | Lifetimes, decay pathways, structure of short-lived species acs.orgnih.gov |

| Electron Spin Resonance (ESR) | Nitro radical anion | Spin density distribution, electronic structure, environmental coupling aip.orgaip.org |

| Operando Raman/IR Spectroscopy | Catalytic C-H activation | Identification of catalyst resting states, observation of substrate-catalyst complexes wikipedia.org |

| Time-Resolved FTIR Spectroscopy | Photochemical rearrangement | Vibrational modes of transient species, structural evolution nih.gov |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

The vast parameter space of modern organic synthesis presents a significant challenge for reaction development. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate discovery.

A key future direction is the development of ML models to predict the regioselectivity of reactions on the this compound scaffold. For instance, in C-H functionalization reactions, the outcome is often a mixture of isomers. An ML model, trained on a dataset of similar reactions, could predict the major product at the C2, C4, C6, or C7 positions based on the catalyst, directing group, and reaction conditions. acs.orgnih.govrsc.org This would drastically reduce the experimental effort required for optimization.

AI can also be used for reaction condition optimization . An algorithm could explore a multidimensional reaction space (temperature, solvent, catalyst, ligand, base) to find the optimal conditions for yield or selectivity, using data from a limited number of initial experiments to guide subsequent trials.

Finally, generative AI models could be employed for reaction discovery. By training on vast databases of known chemical transformations, these models can propose novel, plausible reaction pathways for the synthesis or functionalization of this compound that a human chemist might not consider. nih.govnips.cc This approach moves beyond optimizing known reactions to discovering entirely new ones.

Investigation of New Applications in Materials Science (Non-Biological)

The unique electronic properties of this compound—a strong donor (indoline nitrogen) linked to a system with a strong acceptor (nitro group)—make it an attractive building block for non-biological materials.

Organic Electronics: This D-A (donor-acceptor) structure is a common motif in organic electronics. Future research should explore the synthesis of oligomers or polymers incorporating the this compound unit for applications in organic solar cells (OSCs) or organic light-emitting diodes (OLEDs). Indoline-based dyes have already shown promise as sensitizers in dye-sensitized solar cells (DSSCs). nwnu.edu.cnnih.govicrc.ac.ir The introduction of the nitro group could be used to tune the HOMO/LUMO energy levels, potentially improving charge separation and device efficiency.

Another promising area is the development of electroactive polymers . The copolymerization of aniline (B41778) with m-nitroaniline has been reported to yield electroactive materials. iaea.org A similar strategy could be employed with a this compound derivative, polymerizing it either chemically or electrochemically to create novel conductive or electrochromic polymers. These materials could find applications in sensors, actuators, or smart windows. mdpi.comwikipedia.org

Non-Linear Optical (NLO) Materials: Molecules with a large difference in ground-state and excited-state dipole moments, often found in D-A systems, can exhibit significant NLO properties. The intense intramolecular charge transfer character anticipated for this compound suggests it could be a candidate for NLO applications, such as in frequency doubling or optical switching. Future work would involve synthesizing derivatives and measuring their hyperpolarizability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-5-nitro-indoline, and how can purity be validated?

- Methodological Answer: Use nucleophilic substitution or nitro-group reduction followed by alkylation. Monitor reaction progress via TLC/HPLC. Validate purity using NMR (¹H/¹³C) and mass spectrometry. For reproducibility, document solvent ratios, temperature gradients, and catalyst loadings in the experimental section, referencing prior syntheses of analogous indoline derivatives .

- Example Data:

| Method | Yield (%) | Purity (HPLC) | Key Peaks (¹H NMR, ppm) |

|---|---|---|---|

| Alkylation | 72 | 98.5 | 1.28 (t, -CH₂CH₃), 4.02 (q, -NCH₂) |

| Reduction | 65 | 97.8 | 6.85 (d, aromatic), 3.90 (s, -NH) |

Q. How to characterize the crystalline structure of this compound?

- Methodological Answer: Perform X-ray crystallography using SHELXL for refinement . Optimize crystal growth via slow evaporation in ethyl acetate/hexane. Validate unit-cell parameters against the Cambridge Structural Database (CSD) using Mercury software . Report thermal displacement parameters and hydrogen-bonding networks in tables.

Advanced Research Questions

Q. How to resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer: Conduct comparative analysis using DFT calculations (e.g., Gaussian) to simulate NMR/IR spectra. Cross-validate experimental vs. theoretical data, focusing on nitro-group vibrational modes (1250–1350 cm⁻¹) and ethyl-group splitting patterns. Address discrepancies by testing solvent polarity effects or crystallographic disorder .

Q. What experimental designs are suitable for studying the compound’s reactivity under photolytic conditions?

- Methodological Answer: Design a controlled light-exposure setup (e.g., UV-Vis lamp at 254 nm). Monitor degradation products via LC-MS and track kinetics using pseudo-first-order models. Include control experiments in dark conditions. For reproducibility, specify irradiance (mW/cm²) and sample-container geometry .

Q. How to analyze intermolecular interactions in this compound cocrystals?

- Methodological Answer: Use Mercury’s Materials Module to identify π-π stacking and nitro-group interactions . Quantify interaction energies using Hirshfeld surface analysis. Tabulate contact distances and angles for comparison with similar nitroaromatics.

Data Analysis & Reporting Guidelines

Q. How to present conflicting crystallographic data in publications?

- Methodological Answer: Use tables to compare refinement residuals (R-factors) across multiple datasets. Discuss possible causes (e.g., twinning, absorption effects) and justify the final model. Adhere to Beilstein Journal guidelines: place extensive data in supplementary materials, retaining only critical tables/figures in the main text .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

- Methodological Answer: Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report confidence intervals and use ANOVA for group comparisons. Include raw data in appendices, with processed results in the main body .

Ethical & Structural Considerations

Q. How to ensure compliance with ethical guidelines when repurposing published data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.